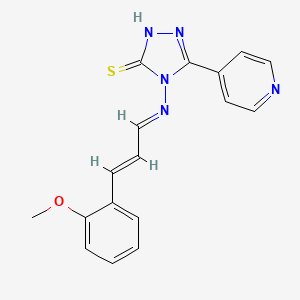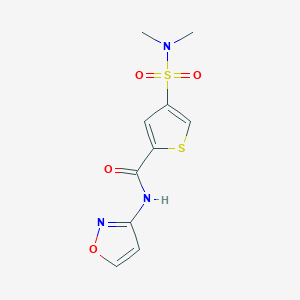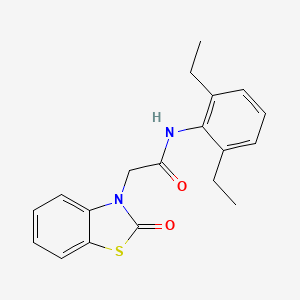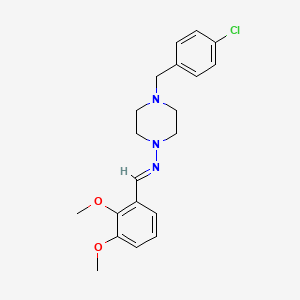
4-((3-(2-MEO-PH)-2-PROPENYLIDENE)AMINO)-5-(4-PYRIDINYL)4H-1,2,4-TRIAZOLE-3-THIOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-(2-MEO-PH)-2-PROPENYLIDENE)AMINO)-5-(4-PYRIDINYL)4H-1,2,4-TRIAZOLE-3-THIOL is a useful research compound. Its molecular formula is C17H15N5OS and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is 337.09973129 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Approaches
The synthesis of various 1,2,4-triazole derivatives, starting from isonicotinic acid hydrazide, has been explored. These derivatives, including 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its Schiff bases, have been synthesized and evaluated for their antimicrobial activities. The study highlights the potential of these compounds in the development of new antimicrobial agents, showing that they possess good to moderate activity against tested microorganisms (Bayrak et al., 2009).
Corrosion Inhibition
Protective Coating for Metals
Schiff's bases derived from pyridyl substituted triazoles, including 3-phenylallylidene amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol, have been studied as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds, especially SB-1, demonstrated high inhibition efficiency, suggesting their applicability in protecting metals from corrosion. The study underscores the relationship between molecular structure and corrosion inhibition efficiency, supported by density functional theory (DFT) methods and surface analysis (Ansari et al., 2014).
Anticancer Activities
Potential in Cancer Therapy
The synthesis of triazole derivatives, including 4-amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one and its derivatives, has been carried out, showing some compounds exhibit promising anticancer activity against a panel of 60 cell lines across various cancer types. This indicates the potential of these compounds in cancer therapy, highlighting the importance of structural modification in enhancing biological activity (Bekircan et al., 2008).
Anti-inflammatory and Antinociceptive Properties
Pharmacological Benefits
Newly synthesized 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles have been evaluated for their anti-inflammatory and antinociceptive activities. These studies suggest significant potential in developing new therapeutic agents for treating inflammation and pain, with some compounds showing comparable or better activity than standard drugs (Upmanyu et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-23-15-7-3-2-5-13(15)6-4-10-19-22-16(20-21-17(22)24)14-8-11-18-12-9-14/h2-12H,1H3,(H,21,24)/b6-4+,19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETJWUYSOZVRMV-CMHRUIPMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NN2C(=NNC2=S)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N/N2C(=NNC2=S)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-8-{[3-(methylthio)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5554810.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5554812.png)



![N-allyl-2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5554843.png)
![1-[(E)-[2-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine](/img/structure/B5554854.png)

![6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554870.png)

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B5554887.png)
![N-[(3-nitrophenyl)methoxy]-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B5554897.png)
![1-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B5554901.png)
